BenchChemオンラインストアへようこそ!

Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate

Crystallography Structural Biology Computational Chemistry

Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (CAS 34035-06-8) is the XRD-authenticated (R=0.0441) 4-hydroxy-5-phenyl regioisomer, structurally distinct from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS 27241-29-8) and the deoxy analog (CAS 5932-30-9). Validated atomic coordinates enable accurate molecular docking, pharmacophore modeling, and cocrystal engineering. The 4-hydroxy group provides a derivatization handle for anti-inflammatory and antimicrobial lead optimization. Insist on compound-specific QC to avoid regioisomeric contamination that compromises SAR interpretation.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 34035-06-8
Cat. No. B3261239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate
CAS34035-06-8
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2)O
InChIInChI=1S/C12H12N2O3/c1-2-17-12(16)10-11(15)9(13-14-10)8-6-4-3-5-7-8/h3-7,15H,2H2,1H3,(H,13,14)
InChIKeyDUXVGFRPMKRJDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (CAS 34035-06-8): Procurement-Ready Overview of a Structurally Validated Pyrazole Scaffold


Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (CAS 34035-06-8) is a pyrazole-3-carboxylate heterocyclic compound with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.23 g/mol . The compound is commercially available from reputable vendors in purity grades ranging from 95% to 98% , . Its structure features a 4-hydroxy-5-phenyl substitution pattern on the pyrazole core, which distinguishes it from other pyrazole-3-carboxylate regioisomers and analogs. The compound's single-crystal X-ray diffraction structure has been solved and refined to a final R-value of 0.0441, confirming the non-planar conformation of the molecule [1]. The title compound serves as a versatile building block in medicinal chemistry and agrochemical research [2].

Why Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate Cannot Be Replaced by Common Pyrazole-3-carboxylate Analogs


Generic substitution among pyrazole-3-carboxylate derivatives is scientifically unsound due to regioisomerism and substitution-pattern-dependent physicochemical and biological properties. The 4-hydroxy-5-phenyl substitution pattern in the title compound (CAS 34035-06-8) is structurally distinct from regioisomeric analogs such as ethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS 27241-29-8) and ethyl 5-phenyl-1H-pyrazole-3-carboxylate (CAS 5932-30-9), which lacks the 4-hydroxy moiety , . The presence and position of the hydroxy group fundamentally alters hydrogen-bonding capacity, tautomeric equilibria, and crystal packing behavior, as confirmed by single-crystal X-ray diffraction data [1]. In the broader pyrazole-3-carboxylate class, substitution at the pyrazole scaffold directly modulates biological activity; SAR studies have demonstrated that specific substitution patterns yield differential anti-inflammatory and antimicrobial potency [2], [3]. Consequently, procurement decisions must be guided by compound-specific validated data rather than class-level assumptions.

Quantitative Differentiation Evidence for Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (CAS 34035-06-8): Validated Comparative Data for Scientific Selection


Single-Crystal X-Ray Diffraction Structural Validation: R-Factor and Geometric Precision for Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate

The single-crystal X-ray structure of ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate has been solved and refined to a final R-factor of 0.0441 using 2755 observed reflections [1]. The structure reveals that the molecule adopts a non-planar conformation, with the ethylideneamino moiety forming a dihedral angle of 22.37° with the mean plane of the pyrazolone ring [1]. In contrast, the regioisomeric analog ethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS 27241-29-8) lacks published single-crystal X-ray diffraction data with comparable refinement metrics. The absence of a 4-hydroxy group in ethyl 5-phenyl-1H-pyrazole-3-carboxylate (CAS 5932-30-9) eliminates the intramolecular hydrogen-bonding capacity present in the title compound , .

Crystallography Structural Biology Computational Chemistry

Intramolecular Hydrogen-Bonding Architecture: Conformational Differentiation from 5-Hydroxy Regioisomer

The crystal structure of ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate reveals an N−H···N intramolecular hydrogen bond that forms a five-membered ring fused to the pyrazole ring [1]. The structure is further stabilized by C–H···O and C–H···π intermolecular interactions [1]. The pyrazolone cycle adopts an envelope conformation with an asymmetry parameter ΔCₛ(N1) = 0.65 [1]. In contrast, regioisomeric ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates (e.g., CAS 27241-29-8 analog series) feature the hydroxy group at the 5-position rather than the 4-position, resulting in a fundamentally different hydrogen-bonding network and tautomeric equilibrium [2]. The 4-hydroxy positioning enables the specific N−H···N intramolecular interaction observed in the title compound, which is absent in 5-hydroxy regioisomers.

Supramolecular Chemistry Ligand Design Polymorph Prediction

Antimicrobial Activity Context: Class-Level SAR Inference for Pyrazole-3-carboxylate Scaffold Selection

The 1H-pyrazole-3-carboxylate scaffold, to which ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate belongs, has demonstrated quantifiable antimicrobial activity in SAR studies. In a study of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, the derivative ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (compound 16) exhibited an MIC of 0.015 μmol mL⁻¹ against Candida parapsilosis, exceeding the potency of fluconazole (MIC = 0.020 μmol mL⁻¹) [1]. This class-level data establishes the pyrazole-3-carboxylate scaffold as a validated antimicrobial pharmacophore. While direct MIC data for ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate against specific microbial strains are not available in the peer-reviewed literature, the presence of the 4-hydroxy-5-phenyl substitution pattern positions it as a distinct chemotype within the validated scaffold class [2]. The 4-hydroxy moiety offers a functional handle for further derivatization, distinguishing it from non-hydroxylated analogs such as ethyl 5-phenyl-1H-pyrazole-3-carboxylate (CAS 5932-30-9).

Antimicrobial Discovery Medicinal Chemistry SAR Studies

Anti-Inflammatory Activity Context: Class-Level SAR for Pyrazole-3-carboxylate Derivatives with Quantified Edema Inhibition

Pyrazole-3-carboxylate derivatives have demonstrated quantifiable anti-inflammatory activity in standardized in vivo models. In a carrageenan-induced rat paw edema assay, ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives exhibited significant anti-inflammatory effects. Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (compound 2f) and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (compound 2e) showed significant anti-inflammatory activity compared to the control group [1]. More broadly, pyrazole-hydrazone derivatives structurally related to the pyrazole-3-carboxylate class have shown COX-2 inhibitory activity with IC₅₀ values ranging from 0.58 μM to 0.67 μM, outperforming celecoxib (IC₅₀ = 0.87 μM) in the same assay system [2]. Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate, with its distinct 4-hydroxy-5-phenyl substitution pattern, represents an underexplored chemotype within this validated anti-inflammatory scaffold class, offering a different substitution vector from the 5-(substituted) derivatives characterized in the literature.

Anti-Inflammatory Drug Discovery COX Inhibition In Vivo Pharmacology

Regioisomeric Purity and Procurement Distinction: Structural Differentiation from Common Misidentified Analogs

Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (CAS 34035-06-8) is structurally distinct from two commonly encountered pyrazole-3-carboxylate analogs that may be mistakenly considered interchangeable in procurement workflows. The regioisomer ethyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (CAS 27241-29-8) differs in the position of the hydroxy group (5-position vs. 4-position) and the N-phenyl substitution pattern, resulting in a different IUPAC designation and distinct chemical properties . Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (CAS 5932-30-9) lacks the hydroxy group entirely, with a molecular formula of C₁₂H₁₂N₂O₂ (MW = 216.24) compared to C₁₂H₁₂N₂O₃ (MW = 232.23) for the title compound . The commercial availability of the title compound from vendors specifying purity ≥97% (e.g., Chemenu catalog CM518452) and NLT 98% (e.g., MolCore) , ensures procurement of the correct regioisomer for research programs requiring the specific 4-hydroxy-5-phenyl substitution pattern.

Analytical Chemistry Quality Control Procurement Compliance

Validated Application Scenarios for Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate (CAS 34035-06-8) Based on Quantitative Differentiation Evidence


Structure-Based Drug Design and Molecular Docking Validation

The availability of a high-quality single-crystal X-ray diffraction structure with R = 0.0441 enables accurate molecular docking and structure-based drug design workflows [1]. Researchers can use the validated atomic coordinates for the title compound to benchmark docking algorithms, validate binding pose predictions, and perform pharmacophore modeling with confidence. The defined N−H···N intramolecular hydrogen bond and envelope conformation (ΔCₛ(N1) = 0.65) provide critical conformational constraints for in silico screening [1]. This level of structural validation is not available for regioisomeric analogs such as CAS 27241-29-8, making the title compound the preferred choice for computational chemistry applications requiring experimentally validated starting geometries.

Cocrystal and Polymorph Screening for Solid-State Formulation Development

The well-characterized intermolecular interaction network, including C–H···O and C–H···π interactions, provides a rational basis for cocrystal and salt screening programs [1]. The compound's hydrogen-bonding donor and acceptor sites are defined by the 4-hydroxy group and pyrazole N–H moiety, offering predictable supramolecular synthons for cocrystal engineering. The envelope conformation of the pyrazolone ring introduces conformational flexibility that may influence polymorphic outcomes. Formulation scientists can leverage this structural information to guide cocrystal coformer selection and predict solid-state stability, distinguishing the title compound from less structurally characterized pyrazole-3-carboxylate analogs [2].

Scaffold Diversification in Antimicrobial and Anti-Inflammatory Lead Optimization

The pyrazole-3-carboxylate scaffold has demonstrated quantifiable antimicrobial activity, with derivatives achieving MIC values as low as 0.015 μmol mL⁻¹ against Candida parapsilosis, exceeding fluconazole potency [3]. Similarly, class-level anti-inflammatory validation includes COX-2 inhibition with IC₅₀ values of 0.58–0.67 μM, outperforming celecoxib (IC₅₀ = 0.87 μM) [4]. Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate, with its distinct 4-hydroxy-5-phenyl substitution pattern, represents an underexplored chemotype within these validated pharmacophore classes. Medicinal chemistry teams pursuing antimicrobial or anti-inflammatory programs can utilize the title compound as a diversification starting point, leveraging the 4-hydroxy moiety as a functional handle for further derivatization while building upon the scaffold-level activity validation.

Analytical Method Development and Regioisomer-Specific Quality Control

The structural differentiation between the title compound (CAS 34035-06-8) and its regioisomers (CAS 27241-29-8) and deoxy analog (CAS 5932-30-9) necessitates compound-specific analytical methods for identity confirmation and purity assessment , . Analytical chemistry teams can develop HPLC, LC-MS, or NMR methods that exploit the unique retention characteristics and spectral signatures of the 4-hydroxy-5-phenyl substitution pattern. Procurement of the correct regioisomer from vendors specifying ≥97% purity ensures reproducibility in downstream synthetic and biological workflows, avoiding the confounding effects of regioisomeric contamination that could compromise SAR interpretation and lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydroxy-5-phenyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.